2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide” is a chemical compound with the formula C9H12N2O5 . It is a derivative of diazaspiro[4.5]decane .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives involves a domino reaction where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The molecular weight of the compound is 228.20 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a domino reaction with highly regioselective C–C coupling and spiro scaffold steps .Scientific Research Applications
Antihypertensive Activity
A study explored the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally similar to the compound . These compounds were evaluated as antihypertensive agents in spontaneous hypertensive rats, focusing on different substituents and their effects on blood pressure and adrenergic receptor antagonism (Caroon et al., 1981).
Supramolecular Arrangements
Another study discussed the preparation and crystallographic analysis of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. This work highlighted the role of substituents on the cyclohexane ring in influencing supramolecular arrangements, contributing to our understanding of the structural properties of such compounds (Graus et al., 2010).
Chemical Synthesis and Stereochemistry
Research on the synthesis and stereochemistry of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives provides insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals (Chiaroni et al., 2000).
Antioxidant and Anti-inflammatory Properties
A study focused on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, closely related to the compound of interest, evaluated their antioxidant and anti-inflammatory activities. This research contributes to the understanding of the potential therapeutic applications of such compounds (Koppireddi et al., 2013).
Neuroprotective Effects
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed their inhibitory effect on neural Ca-uptake and their protective action against brain edema and memory and learning deficits. This indicates potential neuroprotective applications for similar compounds (Tóth et al., 1997).
Muscarinic Agonist Activity
A study synthesized spirooxazolidine-2,4-dione derivatives related to 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione and evaluated them as cholinergic agents, exploring their potential as muscarinic agonists (Tsukamoto et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been identified as selective TYK2/JAK1 inhibitors and potent RIPK1 inhibitors . Another class of compounds, 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives, have been evaluated as inhibitors against protein tyrosine phosphatase 1B .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound may interact with its targets to inhibit their activity .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to inflammation and cell death, as tyk2/jak1 and ripk1 are involved in these processes .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory effects and may protect cells from death .
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-2-11(3-5-12)17-13(20)10-19-14(21)16(18-15(19)22)6-8-24-9-7-16/h2-5H,6-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEAJOCDCZNBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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